Methyl 2-dodecylsulfanyl-2-phenylacetate

Description

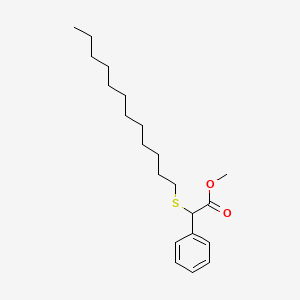

Methyl 2-dodecylsulfanyl-2-phenylacetate is a sulfur-containing ester derivative of phenylacetic acid. Its structure features a phenyl group, a dodecylsulfanyl (-S-C₁₂H₂₅) substituent at the 2-position, and a methyl ester group.

Properties

IUPAC Name |

methyl 2-dodecylsulfanyl-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2S/c1-3-4-5-6-7-8-9-10-11-15-18-24-20(21(22)23-2)19-16-13-12-14-17-19/h12-14,16-17,20H,3-11,15,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYNIYDVXYRACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Diversity in Phenylacetate Esters

The following table highlights key structural differences between methyl 2-dodecylsulfanyl-2-phenylacetate and its analogs:

Key Observations :

- Sulfur-containing analogs (e.g., sulfonyl esters in ) differ in oxidation state and reactivity compared to thioethers.

Physicochemical Properties

Molecular Weight and Solubility

- This compound : High molecular weight (C₂₁H₃₄O₂S ≈ 350 g/mol) likely results in low water solubility, favoring organic solvents (e.g., hexane, chloroform).

- Methyl 2-phenylacetoacetate (C₁₁H₁₂O₃, 192.2 g/mol): Moderately soluble in polar aprotic solvents due to ketone and ester groups .

- Methyl 2-cyano-3-phenylacrylate (C₁₁H₉NO₂, 187.2 g/mol): Enhanced polarity from the cyano group increases solubility in acetone or DMSO .

Stability and Reactivity

- Thioether vs. Sulfonyl/Sulfonamide Groups : The dodecylsulfanyl group is less prone to oxidation than sulfonamide or sulfonyl derivatives (e.g., triflusulfuron methyl ester in ), which may degrade under acidic or oxidative conditions.

- Ester Hydrolysis : Like other methyl esters (e.g., methyl salicylate in ), the target compound may hydrolyze under alkaline conditions to yield phenylacetic acid derivatives.

Industrial and Pharmaceutical Uses

- Methyl 2-phenylacetoacetate : A precursor in amphetamine synthesis, highlighting its role in controlled pharmaceutical intermediates .

- Ethyl 2-(diethylamino)-2-phenylacetate: The amino group enables applications in drug delivery or ionic liquid synthesis .

- This compound: Potential as a surfactant or lubricant additive due to its long alkyl chain, though direct evidence is lacking.

Agrochemical Relevance

- Sulfonylurea analogs (e.g., metsulfuron methyl ester in ) exhibit herbicidal activity, but thioether-containing compounds like the target may lack this bioactivity due to reduced electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.